molecular formula C19H22ClNO2 B1372098 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride CAS No. 1214104-79-6

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1372098
CAS No.: 1214104-79-6
M. Wt: 331.8 g/mol
InChI Key: FYLWVUHZPFNCPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as halides or amines replace the existing substituents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving receptor binding and enzyme inhibition, helping to elucidate biological pathways and mechanisms.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring provides a scaffold for binding to active sites, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: This compound has the carboxylic acid group at the 4-position of the piperidine ring, leading to different chemical and biological properties.

    1-Benzhydrylpiperidine-3-carboxylic acid hydrochloride: The carboxylic acid group is at the 3-position, which also affects its reactivity and interactions with biological targets.

    Diphenhydramine hydrochloride: A well-known antihistamine with a similar benzhydryl group but different functional groups and pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzhydrylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(22)17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWVUHZPFNCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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